2-Bromo-3-amino-6-fluorobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

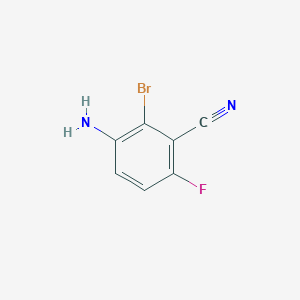

“2-Bromo-3-amino-6-fluorobenzonitrile” is a chemical compound that is used as an intermediate in medicinal chemistry . It has been employed for the preparation of tacrine-related compounds and may be used for the synthesis of antifolate and antibacterial quinazoline derivatives .

Synthesis Analysis

The synthesis of “2-Bromo-3-amino-6-fluorobenzonitrile” involves several steps. Starting with o-fluorobenzonitrile as an initial raw material, the process involves nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . The raw material conversion rate for each step reaches 100%, and the total yield of the whole process is up to 16.9% .

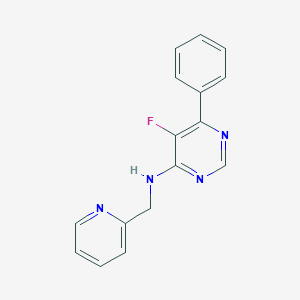

Molecular Structure Analysis

The molecular formula of “2-Bromo-3-amino-6-fluorobenzonitrile” is C7H4BrFN2 . The InChI code is 1S/C7H4BrFN2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-2H,11H2 .

Chemical Reactions Analysis

“2-Bromo-3-amino-6-fluorobenzonitrile” can undergo various chemical reactions due to the presence of reactive amino and cyano groups. For example, 2-fluorobenzonitriles can react with guanidine carbonate to form 2,4-diaminoquinazolines.

Physical And Chemical Properties Analysis

“2-Bromo-3-amino-6-fluorobenzonitrile” is a solid at room temperature . It has a molecular weight of 215.02 . The compound should be stored in a dark place, sealed, and at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis of Related Compounds : 2-Bromo-3-amino-6-fluorobenzonitrile can be used as a precursor in the synthesis of other complex molecules. For instance, Zhou Peng-peng (2013) described the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile, showcasing its utility in creating new compounds under mild reaction conditions (Zhou Peng-peng, 2013).

Halodeboronation Studies : The compound's utility in halodeboronation reactions was demonstrated by Ronald H. Szumigala et al. (2004), who developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation, highlighting its versatility in organic synthesis (Ronald H. Szumigala et al., 2004).

Substituted 3-Aminoindazoles Synthesis : The compound has been used in the synthesis of substituted 3-aminoindazoles, as described by Valérie Lefebvre et al. (2010). This research highlights its application in creating pharmaceutically relevant structures (Valérie Lefebvre et al., 2010).

Microwave-Assisted Synthesis Applications : W. Ang et al. (2013) explored its use in a microwave-assisted synthesis method, leading to various benzisoxazoles and benzoxazines, demonstrating its adaptability to modern, efficient synthesis techniques (W. Ang et al., 2013).

Vibrational Spectroscopy and Molecular Properties : S. Jeyavijayan et al. (2018) conducted vibrational spectroscopic investigations and DFT computations on 3-bromo-5-fluorobenzonitrile, a related compound, to understand its molecular properties, suggesting similar studies could be applicable for 2-Bromo-3-amino-6-fluorobenzonitrile (S. Jeyavijayan et al., 2018).

Chemical Crystallography Education : In educational settings, similar compounds have been used to teach chemical crystallography, as shown by H. Aldeborgh et al. (2014), who studied the structures of small molecule organic compounds, including halogenated benzonitriles (H. Aldeborgh et al., 2014).

Biological Activity Studies : Govindharaju R et al. (2019) investigated 2-aminobenzonitrile, a related compound, for its biological activity when formulated with Cr(III) complexes, indicating potential biological applications for 2-Bromo-3-amino-6-fluorobenzonitrile as well (Govindharaju R et al., 2019).

Safety and Hazards

Zukünftige Richtungen

The compound “2-Bromo-3-amino-6-fluorobenzonitrile” has potential applications in the field of medicinal chemistry, particularly in the synthesis of antifolate and antibacterial quinazoline derivatives . It could also be used in the synthesis of other compounds, expanding its potential applications .

Wirkmechanismus

Target of Action

Compounds with similar structures are often involved in reactions at the benzylic position .

Mode of Action

Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures are known to affect various biochemical pathways, including those involving benzylic positions .

Pharmacokinetics

It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature .

Result of Action

Compounds with similar structures are known to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-amino-6-fluorobenzonitrile. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .

Eigenschaften

IUPAC Name |

3-amino-2-bromo-6-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWCGOHWOQKTDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2376128.png)

![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2376129.png)

![N1-allyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2376132.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2376134.png)

![[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2376135.png)

![1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2376137.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)

![2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2376141.png)

![N-(2,6-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2376142.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2376144.png)

![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)